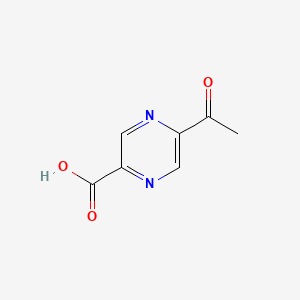

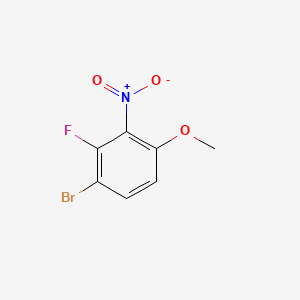

1-ブロモ-2-フルオロ-4-メトキシ-3-ニトロベンゼン

概要

科学的研究の応用

GS-5745 has been extensively studied for its potential therapeutic applications in various diseases. Some of the key research applications include:

Cancer Treatment: GS-5745 has shown promise in treating various types of cancer, including gastric cancer, pancreatic cancer, and colorectal cancer. .

Inflammatory Diseases: GS-5745 has been investigated for its potential in treating inflammatory diseases such as ulcerative colitis and Crohn’s disease. .

Fibrotic Diseases: GS-5745 has also been studied for its potential in treating fibrotic diseases, where excessive extracellular matrix remodeling leads to tissue fibrosis

作用機序

GS-5745は、マトリックスメタロプロテイナーゼ9に特異的に結合し、その酵素活性を阻害することで効果を発揮します。マトリックスメタロプロテイナーゼ9は、腫瘍の浸潤や転移に重要な役割を果たす細胞外マトリックスの分解に関与しています。 マトリックスメタロプロテイナーゼ9を阻害することにより、GS-5745は細胞外マトリックスの分解を防ぎ、腫瘍の増殖と転移を抑制することができます .

準備方法

GS-5745の調製には、組換えDNA技術が用いられます。モノクローナル抗体をコードする遺伝子を適切な発現ベクターに挿入し、その後、チャイニーズハムスター卵巣(CHO)細胞などの宿主細胞株に導入します。 宿主細胞は特定の条件下で培養され、抗体が産生されます。その後、プロテインAアフィニティークロマトグラフィーなどの技術を用いて抗体が精製されます .

化学反応の分析

GS-5745はモノクローナル抗体であるため、小分子のように典型的な化学反応は起こりません。 標的であるマトリックスメタロプロテイナーゼ9と結合相互作用によって相互作用します。 この結合は、マトリックスメタロプロテイナーゼ9の酵素活性を阻害し、細胞外マトリックスの分解を防ぎます .

科学研究への応用

GS-5745は、様々な疾患における潜在的な治療応用について、広範囲にわたって研究されています。主な研究用途には以下が含まれます。

がん治療: GS-5745は、胃癌、膵臓癌、大腸癌などの様々な癌の治療に有望であることが示されています。 .

炎症性疾患: GS-5745は、潰瘍性大腸炎やクローン病などの炎症性疾患の治療における可能性について調査されてきました。 .

線維性疾患: GS-5745は、細胞外マトリックスのリモデリングが過剰になり、組織の線維化を引き起こす線維性疾患の治療における可能性についても研究されています

類似化合物との比較

GS-5745は、マトリックスメタロプロテイナーゼ9に対する高い親和性と選択性を持ち、ユニークです。他の類似化合物には以下が含まれます。

マリマスタット: マトリックスメタロプロテイナーゼ9を含む、複数のマトリックスメタロプロテイナーゼを標的とする、広域スペクトルのマトリックスメタロプロテイナーゼ阻害剤。 .

バティマスタット: マリマスタットと同様の制限を持つ、もう1つの広域スペクトルのマトリックスメタロプロテイナーゼ阻害剤

TIMP-1: 組織阻害因子メタロプロテイナーゼ1は、マトリックスメタロプロテイナーゼ9を含む、マトリックスメタロプロテイナーゼの内在性阻害剤です。 .

特性

IUPAC Name |

1-bromo-2-fluoro-4-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJAOMRFFXQENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718324 | |

| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352317-80-6, 1518996-49-0 | |

| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GS-5745 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.2.1]nona-2,4-diene, 7-methoxy-, exo- (9CI)](/img/new.no-structure.jpg)

![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)

![3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione](/img/structure/B571730.png)

![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)